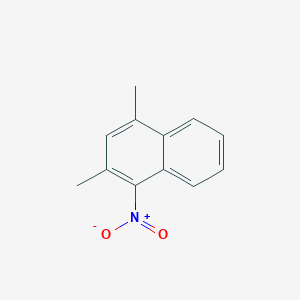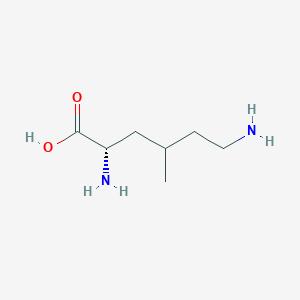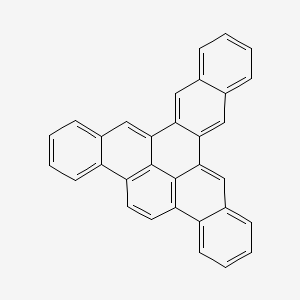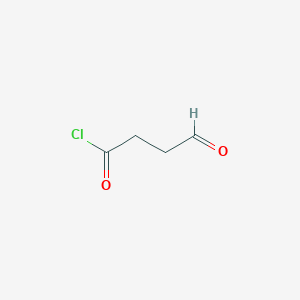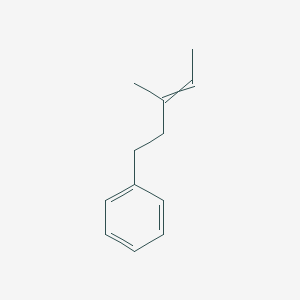
Ethyl(10-(3-dimethylaminopropyl)-2-phenothiazinyl) ketone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine typically involves multiple steps. One common method starts with the preparation of 10-[3-(dimethylamino)propyl]phenothiazine, which is then reacted with propionaldehyde to form the intermediate compound. This intermediate is subsequently treated with hydroxylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine
Medically, derivatives of phenothiazine, including this compound, are investigated for their potential therapeutic effects. They are explored for their antipsychotic, anti-inflammatory, and anti-cancer properties .
Industry
In the industrial sector, this compound finds applications in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine involves its interaction with specific molecular targets. It is known to interact with dopamine receptors, which is a common target for phenothiazine derivatives. This interaction can modulate neurotransmitter activity, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 10-[3-(Dimethylamino)propyl]-2-methoxy-10H-dibenzo[b,e]thiopyran-10-ol
- 3-(Dimethylamino)propyl methacrylate
- 3-(Dimethylamino)propylamine
Uniqueness
What sets (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields .
Propiedades
Número CAS |
25332-16-5 |
|---|---|
Fórmula molecular |
C20H25N3OS |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
(NE)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine |
InChI |
InChI=1S/C20H25N3OS/c1-4-16(21-24)15-10-11-20-18(14-15)23(13-7-12-22(2)3)17-8-5-6-9-19(17)25-20/h5-6,8-11,14,24H,4,7,12-13H2,1-3H3/b21-16+ |
Clave InChI |
HHWKJUYYGNRFJA-LTGZKZEYSA-N |
SMILES isomérico |
CC/C(=N\O)/C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
SMILES canónico |
CCC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
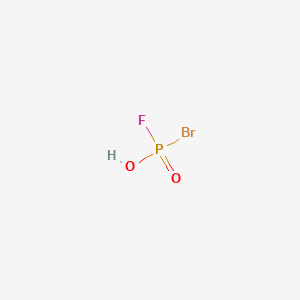
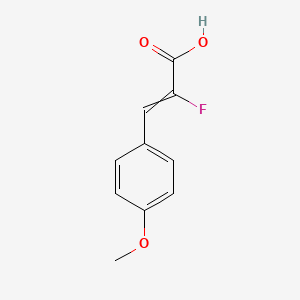
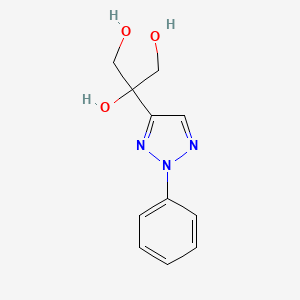
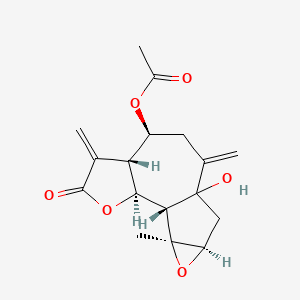
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
